Amorolfine Hydrochloride is the hyrochloride salt form of amorolfine, a morpholine antifungal agent. Amorolfine inhibits delta-14-reductase and delta-7,8-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membrane.
Amorolfine hydrochloride
CAS No.: 78613-38-4
Cat. No.: VC20739996
Molecular Formula: C21H36ClNO
Molecular Weight: 354.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78613-38-4 |
---|---|
Molecular Formula | C21H36ClNO |
Molecular Weight | 354.0 g/mol |
IUPAC Name | (2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride |
Standard InChI | InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; |
Standard InChI Key | XZKWIPVTHGWDCF-KUZYQSSXSA-N |
Isomeric SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl |
SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl |
Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl |
Appearance | Solid powder |
Chemical Properties and Structure
Amorolfine hydrochloride (Ro 14-4767/002) is a morpholine antifungal compound with the molecular formula C₂₁H₃₆ClNO and a molecular weight of 353.97 g/mol . The compound is characterized by the following chemical properties:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 353.97 |
Formula | C₂₁H₃₆ClNO |
CAS Number | 78613-38-4 |
Relative Density | 1.234 |
SMILES Notation | Cl.CCC(C)(C)c1ccc(CC(C)CN2CC@HOC@HC2)cc1 |
Amorolfine hydrochloride is available in various forms for research and clinical applications, with specific solubility characteristics that influence its formulation and application methods .
Solubility Profile
The compound demonstrates favorable solubility in multiple solvents, making it versatile for various formulation approaches:
Solvent | Solubility |
---|---|
DMSO | 16.67 mg/mL (47.08 mM) |
Water | 9 mg/mL (25.43 mM) |
Ethanol | 66 mg/mL (186.46 mM) |
These solubility properties are crucial for the development of effective topical formulations, particularly the nail lacquer that serves as the primary delivery vehicle for therapeutic applications .
Mechanism of Action
Amorolfine hydrochloride exerts its antifungal activity through a dual mechanism targeting ergosterol biosynthesis, a critical component of fungal cell membranes.
Primary Targets
The compound selectively interrupts two crucial enzymatic steps in the ergosterol synthesis pathway:
These enzymes are essential for the proper formation of ergosterol, which is vital for maintaining fungal cell membrane integrity and function .
Cellular Effects
The inhibition of these enzymatic processes results in several significant consequences for the fungal cell:
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Depletion of ergosterol in the cell membrane
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Accumulation of Delta-14 sterol (ignosterol) in the cell membrane
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Significant increase in cell wall thickness
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Formation of chitin deposits both inside and outside the cell wall
These structural and compositional alterations severely compromise the integrity and functionality of the fungal cell membrane, ultimately leading to fungal cell death .
Antimicrobial Spectrum
Amorolfine hydrochloride demonstrates a broad spectrum of antifungal activity, making it effective against numerous clinically relevant fungal pathogens.
Activity Profile
The compound exhibits both fungistatic and fungicidal properties against a wide range of fungi including:
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Dermatophytes (causative agents of tinea infections)
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Yeasts, including some Candida species
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Dimorphic fungi
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Filamentous fungi
This extensive activity profile makes amorolfine hydrochloride a valuable agent for treating various superficial fungal infections, particularly those affecting the nails and skin .
Pharmacological Properties
The pharmacological profile of amorolfine hydrochloride is characterized by specific properties that influence its clinical application and efficacy.
Pharmacokinetics
When applied topically, amorolfine hydrochloride demonstrates:
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Limited systemic absorption
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Strong protein binding when absorbed
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Rapid metabolism in systemic circulation
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Long retention time in the stratum corneum (horny layer) of the skin and nail plate
The compound's limited systemic bioavailability explains its lack of efficacy in systemic mycoses, while its retention in keratinized tissues supports its effectiveness in superficial fungal infections .
Comparative Efficacy
In experimental models of superficial fungal infections, amorolfine hydrochloride demonstrates superior efficacy compared to many other antifungal agents:
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More effective than naftifine and azole antifungals in trichophytosis models on a concentration basis
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Capable of clearing mycotic foci in guinea pig trichophytosis within 10 days
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Effective in models of vaginal candidiasis at concentrations as low as 0.1%
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Shows similar efficacy to tolciclate and terbinafine in certain models
These comparative studies highlight the potent antifungal activity of amorolfine hydrochloride in superficial mycoses, positioning it as a valuable therapeutic option .
Clinical Applications
Amorolfine hydrochloride has established clinical applications primarily focused on superficial fungal infections, with particular emphasis on nail infections.
Primary Indications
The compound is primarily indicated for:
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Onychomycosis (fungal nail infections), particularly mild to moderate cases without nail matrix involvement
Formulations and Dosing
Two main formulations are used clinically:
Formulation | Concentration | Application Frequency | Treatment Duration |
---|---|---|---|
Nail Lacquer | 5% | Once or twice weekly | Up to 6 months |
Cream | 0.25% | Variable | Up to 6 weeks |
The nail lacquer formulation represents the most commonly used and studied application, with its weekly application schedule enhancing treatment adherence .
Clinical Efficacy
Clinical trials have demonstrated specific efficacy rates for amorolfine hydrochloride across various fungal infections.
Onychomycosis
Treatment with 5% amorolfine nail lacquer has shown:
These results position amorolfine hydrochloride as an effective option for mild to moderate nail infections, particularly when matrix involvement is absent .
Dermatomycoses
For superficial skin fungal infections, clinical trials with amorolfine 0.25% cream have demonstrated:
Treatment Considerations and Limitations
Despite its efficacy, amorolfine hydrochloride has specific limitations and considerations that guide appropriate clinical use.
Appropriate Patient Selection
The compound is most suitable for:
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Patients with mild onychomycosis without nail matrix involvement
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Cases where systemic therapy is contraindicated
Market Availability
Amorolfine hydrochloride is available globally under various brand names and regulatory classifications.
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